[(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide
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Overview
Description
((1,3-Dioxan-2-yl)methyl)triphenylphosphonium bromide: is an organic compound with the molecular formula C22H24BrO2P and a molecular weight of 431.30 g/mol . It is commonly used in organic synthesis, particularly in the preparation of fluorescent probes and as a reactant in various chemical reactions[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Triphenylphosphine and 1,3-Dioxane:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Commonly undergoes nucleophilic substitution reactions due to the presence of the bromide ion.
Reagents: Sodium methoxide, potassium tert-butoxide.
Products: Substituted phosphonium salts.
-
Oxidation and Reduction Reactions:
- Can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction).
Products: Oxidized or reduced phosphonium compounds.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Employed in the synthesis of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione .
- Utilized in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Industry:
- Applied in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands .
- Used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its ability to participate in nucleophilic substitution and redox reactions.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- (3-Benzyloxypropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Comparison:
- Uniqueness: ((1,3-Dioxan-2-yl)methyl)triphenylphosphonium bromide is unique due to its specific 1,3-dioxane moiety, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonium compounds.
Properties
CAS No. |
73022-37-4 |
---|---|
Molecular Formula |
C23H24BrO2P |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1,3-dioxan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-11-20(12-5-1)26(21-13-6-2-7-14-21,22-15-8-3-9-16-22)19-23-24-17-10-18-25-23;/h1-9,11-16,23H,10,17-19H2;1H/q+1;/p-1 |
InChI Key |
SIXFAAOXDKTBRO-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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